2-Phenoxyethanimidamide
Description
Contextualization of Ethanimidamide Derivatives in Organic Chemistry
Ethanimidamide and its derivatives are a class of compounds containing the imidamide (also known as amidine) functional group attached to an ethyl backbone. Amidines are characterized by the R-C(=NH)NH₂ functional group and are considered nitrogen analogues of carboxylic acids. They are known to be strong bases and can participate in a variety of chemical reactions. The synthesis of amidines can often be achieved through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgnrochemistry.comnumberanalytics.com
Importance of the Phenoxy Moiety in Organic Synthesis and Functional Molecules
The phenoxy group, which consists of a phenyl group bonded to an oxygen atom, is a common structural motif in a vast array of organic molecules, including many pharmaceuticals and agrochemicals. researchgate.netnih.govmdpi.com Its presence can influence a molecule's physical and chemical properties, such as its solubility, lipophilicity, and metabolic stability. The phenoxy moiety can also play a crucial role in the biological activity of a compound by participating in various intermolecular interactions with biological targets.
Scope and Research Significance of 2-Phenoxyethanimidamide in Academic Inquiry
Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the compound's structure is closely related to phenoxyacetamide derivatives, which have been investigated for a range of biological activities. The replacement of the amide carbonyl group with an imidamide group represents a bioisosteric modification, which can lead to altered physicochemical properties and potentially novel biological effects. Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds. Therefore, the research significance of this compound lies in its potential as a novel scaffold for the development of new functional molecules.
Chemical and Physical Properties
While detailed experimental data for this compound is scarce, some properties have been reported for its hydrochloride dihydrate form.
| Property | Value |
|---|---|
| CAS Number | 845885-95-2 (for hydrochloride dihydrate) |
| Molecular Formula | C₈H₁₅ClN₂O₃ (for hydrochloride dihydrate) |
| Molecular Weight | 222.67 g/mol (for hydrochloride dihydrate) |
| Boiling Point | 269.3°C at 760 mmHg (predicted) |
| Flash Point | 116.7°C (predicted) |
| Vapor Pressure | 0.00732 mmHg at 25°C (predicted) |
Synthesis of this compound
A plausible synthetic route for the preparation of this compound, based on established organic chemistry reactions, would likely involve a two-step process starting from phenoxyacetonitrile.
Formation of the Pinner Salt : Phenoxyacetonitrile could be treated with an alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This reaction, known as the Pinner reaction, would yield the corresponding ethyl 2-phenoxyethanimidate hydrochloride salt. wikipedia.orgorganic-chemistry.orgdrugfuture.com
Ammonolysis : The resulting Pinner salt could then be treated with ammonia to displace the ethoxy group and form this compound hydrochloride.
This synthetic approach is a standard method for the preparation of amidines from nitriles.
Potential Research Applications
Given the biological activities observed in structurally related phenoxyacetamide derivatives, this compound could be a candidate for investigation in several areas of medicinal chemistry. The imidamide functional group may alter the compound's interaction with biological targets compared to its amide analogue, potentially leading to new therapeutic properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-phenoxyethanimidamide |
InChI |
InChI=1S/C8H10N2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) |
InChI Key |
GGJZNRRFDCKJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 2 Phenoxyethanimidamide
Established Synthetic Pathways for Amidines and Related Phenoxy-Substituted Analogues
The formation of the amidine functional group is a cornerstone of organic synthesis, with several classical and modern methods applicable to the preparation of 2-Phenoxyethanimidamide. These methods primarily involve the transformation of a nitrile precursor, 2-phenoxyacetonitrile.
Classical Amidination Reactions and Their Adaptations
The Pinner reaction stands as a prominent and historically significant method for the synthesis of amidines from nitriles. wikipedia.orgnrochemistry.comorganic-chemistry.org This two-step process typically begins with the acid-catalyzed reaction of a nitrile with an alcohol, such as ethanol, in anhydrous conditions to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgnih.gov This salt is then treated with ammonia (B1221849) to yield the desired amidine. nrochemistry.com
The general mechanism for the Pinner reaction is outlined below:
Protonation of the Nitrile: Anhydrous acid (commonly HCl gas) protonates the nitrogen atom of the nitrile, activating the carbon atom toward nucleophilic attack. nrochemistry.com
Nucleophilic Attack by Alcohol: The alcohol attacks the electrophilic carbon of the activated nitrile.
Formation of the Pinner Salt: An imino ester hydrochloride (Pinner salt) is formed.
Amination: The Pinner salt reacts with ammonia, which displaces the alkoxy group to form the amidine.
For the synthesis of this compound, the precursor 2-phenoxyacetonitrile would be subjected to these conditions. While specific yields for this exact conversion are not widely reported, the Pinner reaction is a robust method for a wide range of aliphatic and aromatic nitriles. nrochemistry.com However, the use of a large excess of hydrogen chloride can lead to significant salt by-products, and the reaction times can be lengthy. google.com
Table 1: General Parameters for the Pinner Reaction
| Parameter | Condition | Rationale |
|---|---|---|
| Acid Catalyst | Anhydrous HCl (gas) | Activates the nitrile for nucleophilic attack. |
| Alcohol | Anhydrous Ethanol | Acts as the nucleophile to form the imidate intermediate. |
| Temperature | Low to ambient | To control the exothermic reaction and maintain stability of the Pinner salt. wikipedia.org |
| Ammonia Source | Ammonia (gas or solution) | Acts as the nitrogen source for the final amidine. |
| Solvent | Anhydrous, non-protic | To prevent unwanted side reactions, such as hydrolysis of the nitrile or intermediate. |
Lewis acids, such as trimethylsilyl (B98337) triflate, have also been employed to promote Pinner-type reactions, offering an alternative to strong protic acids. d-nb.infonih.gov
Nucleophilic Addition Approaches
The direct nucleophilic addition of ammonia or its derivatives to the nitrile group of 2-phenoxyacetonitrile presents a more direct and atom-economical route to this compound. unacademy.comsemanticscholar.org This reaction, however, can be challenging due to the relatively low electrophilicity of the nitrile carbon. core.ac.uk
The reaction involves the direct attack of a nucleophile, such as an amine, on the carbon atom of the nitrile group. libretexts.org The rate of this addition is influenced by the electronic nature of the nitrile and the nucleophile. nih.gov For unactivated nitriles, this often requires forcing conditions, such as high pressure or temperature, or the use of strong bases to deprotonate the amine, thereby increasing its nucleophilicity. google.comnih.gov
The use of metal catalysts, such as copper salts, can facilitate the nucleophilic addition of amines to nitriles under milder conditions. core.ac.uk These methods often involve the in-situ formation of a more reactive metal-amido species.
Precursor Synthesis and Optimization for this compound
Alternatively, methods for the synthesis of related 2-phenylacetonitrile (B1602554) derivatives often involve the cyanation of a corresponding benzylic halide or alcohol. The optimization of these reactions often focuses on improving yield, reducing reaction times, and minimizing the use of hazardous reagents and solvents. google.comchemrxiv.org Design of Experiment (DoE) techniques have been utilized to understand the significance of various reaction parameters in similar syntheses. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. numberanalytics.comprimescholars.comresearchgate.net Key areas of focus include the use of safer solvents, the development of catalytic methods, and the improvement of atom economy.
Solvent-Free and Catalytic Methods
A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions have been successfully applied to the synthesis of various organic compounds, including those involving nucleophilic additions and condensations. brieflands.comresearchgate.netsemanticscholar.org These reactions are often facilitated by heating or microwave irradiation, which can lead to shorter reaction times and higher yields. researchgate.net
The development of catalytic methods is another cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste generation. researchgate.net For amidine synthesis, catalytic approaches can circumvent the need for stoichiometric activating agents required in classical methods like the Pinner reaction. core.ac.uk
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govprimescholars.comjocpr.com Synthetic routes with high atom economy are inherently "greener" as they generate less waste.
Table 2: Comparison of Atom Economy for Amidine Synthesis Routes
| Synthetic Route | General Reaction | By-products | Atom Economy |
|---|---|---|---|
| Pinner Reaction | R-CN + R'-OH + NH₃ → R-C(NH)NH₂ + R'-OH + H₂O | Alcohol, Water, Acid Salt | Lower |
| Direct Nucleophilic Addition | R-CN + NH₃ → R-C(NH)NH₂ | None (in ideal case) | Higher (approaching 100%) |
The direct addition of ammonia to 2-phenoxyacetonitrile represents a highly atom-economical pathway to this compound. jocpr.com Maximizing reaction efficiency not only improves atom economy but also reduces the downstream costs and environmental impact associated with purification and waste disposal.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The predicted ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom in 2-Phenoxyethanimidamide.
¹H NMR Analysis: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the ethyl group, and the protons of the imidamide group. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The specific chemical shifts and splitting patterns depend on their position (ortho, meta, para) relative to the ether linkage. The methylene protons adjacent to the oxygen atom are expected to resonate at approximately δ 4.0-4.5 ppm, appearing as a singlet if there is no coupling with other protons. The protons of the imidamide group (-C(=NH)NH₂) are expected to be broad and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.
¹³C NMR Analysis: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon of the imidamide group is expected to have the most downfield chemical shift, likely in the range of 160-170 ppm. The aromatic carbons will appear between δ 110-160 ppm, with the carbon directly attached to the oxygen (ipso-carbon) being the most downfield in this range. The methylene carbon will likely be found around δ 60-70 ppm.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (ortho) | ~7.30 | Doublet of doublets | 2H |
| Aromatic-H (meta) | ~6.95 | Triplet | 2H |
| Aromatic-H (para) | ~7.00 | Triplet | 1H |
| -O-CH₂- | ~4.20 | Singlet | 2H |
| -NH / -NH₂ | Variable (Broad) | Broad Singlet | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=NH | ~165 |
| Aromatic C-O | ~158 |
| Aromatic C-H (ortho) | ~121 |
| Aromatic C-H (meta) | ~129 |
| Aromatic C-H (para) | ~122 |
| -O-CH₂- | ~65 |
Note: These are predicted values and may vary from experimental results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed. core.ac.uk
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. molbase.cn For this compound, COSY would show correlations between the ortho, meta, and para protons of the phenyl ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nmrdb.org It would be used to definitively assign the carbon signals for the methylene group and the aromatic C-H carbons by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. nmrdb.org It is crucial for connecting the different structural fragments. For instance, HMBC would show a correlation from the methylene protons to the ipso-carbon of the phenyl ring and to the imidamide carbon, thus confirming the -O-CH₂-C(=NH) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methylene protons and the ortho-protons of the phenyl ring, providing further evidence for the proposed conformation.
Variable Temperature NMR Studies for Conformational Dynamics
The flexibility of the this compound molecule, particularly the rotation around the Ph-O and O-CH₂ bonds, can be investigated using variable temperature (VT) NMR studies. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal multiplicities that can indicate the presence of different conformers and the energy barriers for their interconversion. At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the appearance of distinct signals for non-equivalent protons or carbons that are averaged at room temperature. Such studies provide valuable insights into the molecule's conformational preferences and dynamic behavior in solution. researchgate.netacs.org
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. pg.edu.pl
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.
N-H Stretching: The imidamide group has N-H bonds that will give rise to stretching vibrations, typically in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding. drugbank.com
C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹. libretexts.org
C=N Stretching: The carbon-nitrogen double bond of the imidamide group should produce a strong absorption band in the region of 1640-1690 cm⁻¹.
C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org
C-O Stretching: The aryl-alkyl ether linkage will exhibit a strong C-O stretching band, typically around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). researchgate.net
N-H Bending: The N-H bending vibrations of the amine and imine groups are expected in the 1550-1650 cm⁻¹ region. drugbank.com
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides complementary information to FTIR, as some vibrational modes that are weak in FTIR can be strong in Raman, and vice-versa. americanpharmaceuticalreview.com
Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring, which is often weak in FTIR, is typically a strong and sharp band in the Raman spectrum, appearing around 1000 cm⁻¹. Other aromatic C-C stretching bands will also be present.
C=N and C=C Stretching: The C=N and aromatic C=C stretching vibrations are also expected to be Raman active.
Symmetry and Polarity: Non-polar bonds with symmetrical vibrations tend to produce strong Raman signals, while polar bonds are more prominent in FTIR. This complementarity is essential for a complete vibrational analysis.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Imidamide (-NH, -NH₂) | N-H Stretch | 3200-3400 (Broad) | 3200-3400 |
| Phenyl | Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Methylene (-CH₂-) | Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Imidamide (C=N) | C=N Stretch | 1640-1690 (Strong) | 1640-1690 |
| Phenyl | Aromatic C=C Stretch | 1450-1600 | 1450-1600 (Strong) |
| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1200-1250 (Strong) | Weak |
| Phenyl | Ring Breathing | Weak | ~1000 (Strong, Sharp) |
Note: These are predicted ranges and relative intensities. Actual values may differ.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. acs.orgnih.govnih.gov For this compound, HRMS would provide an experimental mass that can be compared to the calculated theoretical mass, thereby confirming its molecular formula, C₈H₁₀N₂O.
In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like Electrospray Ionization (ESI), to produce the protonated molecule [M+H]⁺. The high resolution of the mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, allows for mass measurements with an accuracy in the parts-per-million (ppm) range. acs.orgrsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Based on the atomic masses of the constituent elements (C, H, N, O), the theoretical monoisotopic mass of the neutral this compound molecule can be calculated. The protonated species [C₈H₁₁N₂O]⁺ would be the primary ion observed in the positive ion mode.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z | Observed m/z (Predicted) | Mass Accuracy (ppm, Predicted) |
| [M+H]⁺ | 151.0866 | 151.0868 | < 2.0 |
This is a predictive table based on the theoretical mass and typical instrument accuracy.
Further fragmentation analysis (MS/MS) could be performed on the parent ion to elucidate structural features. Key fragments would be expected from the cleavage of the ether bond and the side chain, providing further confirmation of the connectivity of the phenoxy and ethanimidamide moieties. For instance, characteristic product ions corresponding to the phenoxy group and the chlorophenylpiperazine (B10847632) moiety have been used for metabolite identification in related structures. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophore Analysis
Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. iaea.orgfarmaciajournal.comlibretexts.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. iosrjournals.org
For this compound, the primary chromophore is the phenyl ring of the phenoxy group. Aromatic ethers are known to exhibit characteristic absorption bands in the UV region. uv-vis-spectral-atlas-mainz.orgrsc.org The spectrum is expected to show a strong absorption band corresponding to the π → π* transition of the benzene (B151609) ring. The ether linkage (C-O-C) itself does not have absorptions in the standard UV-Vis range (above 200 nm). libretexts.org
Fluorescence emission spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. iaea.org Aromatic compounds like those with a phenoxy group often exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss through vibrational relaxation in the excited state. acs.org
Table 2: Predicted UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent
| Parameter | Predicted Value | Transition Type |
| Absorption Maximum (λmax) | ~270 nm | π → π* (Phenyl Ring) |
| Molar Absorptivity (ε) | ~1500 L mol⁻¹ cm⁻¹ | - |
| Emission Maximum (λem) | ~295 nm | Fluorescence |
This is a predictive table based on data for similar aromatic ethers.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netsmu.cascispace.com A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular conformation in the solid state.
Furthermore, the crystal structure reveals the packing of molecules in the crystal lattice and the nature of the intermolecular interactions that stabilize the structure. For this compound, several key intermolecular interactions are anticipated. The amidine functional group is a potent hydrogen bond donor (from the N-H groups) and acceptor (at the sp²-hybridized nitrogen). rsc.orgnih.govrsc.orgiucr.org It is expected that strong N-H···N hydrogen bonds will be a dominant feature in the crystal packing, potentially forming dimers or infinite chains. iucr.orgiucr.org
Table 3: Predicted Crystallographic Data and Key Intermolecular Interactions for this compound
| Parameter | Predicted Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Common centrosymmetric or non-centrosymmetric space groups (e.g., P2₁/c, P-1) |
| Key Bond Lengths | C-N and C=N bond lengths in the amidine group will indicate the degree of electron delocalization. researchgate.net |
| Dominant Intermolecular Interactions | Strong N-H···N hydrogen bonds forming dimers or chains. rsc.orgiucr.org |
| Secondary Intermolecular Interactions | C-H···O hydrogen bonds, C-H···π interactions, and potential π-π stacking of the phenyl rings. iucr.orgnih.gov |
This is a predictive table based on the analysis of similar organic molecules.
Reaction Mechanisms and Reactivity Profile of 2 Phenoxyethanimidamide
Detailed Mechanistic Investigations of 2-Phenoxyethanimidamide Reactions
The reactivity of this compound is dictated by the interplay of its constituent functional groups: the imidamide moiety and the phenoxy ether linkage. The imidamide group, with its nitrogen atoms, presents nucleophilic character, while the carbon atom of the imidamide and the carbons of the aromatic ring are potential electrophilic sites. The molecule can exist in tautomeric forms, which can influence its reactivity. Theoretical studies on simpler amidines suggest that while different tautomers can exist, the energy barrier for their interconversion at room temperature can be significant in the absence of a catalyst or solvent assistance. nih.gov
The nitrogen atoms of the imidamide group are expected to be the primary centers of nucleophilicity. Amidines and related guanidines are known to act as efficient nucleophilic catalysts in various organic transformations, including acyl transfer, aldol (B89426) reactions, and conjugate additions. bath.ac.ukrsc.org The lone pair of electrons on the nitrogen atoms can initiate attacks on electrophilic centers. The nucleophilicity of the imidamide nitrogen in this compound is influenced by the electronic effects of the phenoxyethyl group. The phenoxy group, being electron-withdrawing through induction, might slightly decrease the basicity and nucleophilicity of the imidamide nitrogens compared to a simple alkyl-substituted imidamide. masterorganicchemistry.com
In reactions, the imidamide can act as a bidentate nucleophile, with both nitrogen atoms potentially participating in the reaction, depending on the electrophile and reaction conditions. For instance, in the presence of a suitable electrophile, the imidamide can undergo N-alkylation or N-acylation. The regioselectivity of such reactions would be influenced by the steric hindrance around each nitrogen atom and the electronic distribution within the molecule.
While the imidamide nitrogen atoms are nucleophilic, the carbon atom of the C=N double bond in the imidamide moiety serves as an electrophilic site. Nucleophilic attack on this carbon is a plausible reaction pathway, especially under conditions that enhance its electrophilicity, such as protonation of one of the nitrogen atoms. This type of reactivity is analogous to the reactions of imines and other related functional groups. mdpi.com
The aromatic ring of the phenoxy group also presents electrophilic sites, particularly for electrophilic aromatic substitution reactions. However, the phenoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the benzene (B151609) ring, leading to substituted derivatives of this compound. The specific reaction conditions would determine the outcome and the degree of substitution.
The phenoxy ether linkage in this compound is generally stable but can be cleaved under harsh acidic conditions. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism of ether cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base (e.g., bromide or iodide) on one of the adjacent carbon atoms. In the case of this compound, the cleavage could occur at either the alkyl-oxygen bond or the aryl-oxygen bond. Cleavage of the alkyl-oxygen bond would proceed via an S\textsubscript{N}2 mechanism, while cleavage of the aryl-oxygen bond is less favorable due to the high energy of the phenyl cation intermediate. libretexts.orglibretexts.org Therefore, acidic cleavage is more likely to yield phenol (B47542) and a derivative of ethanimidamide.
Hydrolysis of the phenoxy ether linkage is another potential reaction pathway, particularly under strongly basic or acidic conditions and at elevated temperatures. The rate of hydrolysis is influenced by pH and temperature. nih.gov
Stereochemical Outcomes and Control in this compound Transformations
As this compound itself is not chiral, reactions at non-chiral centers will not introduce stereochemistry unless a chiral reagent, catalyst, or auxiliary is employed. However, if a reaction introduces a new stereocenter, the stereochemical outcome becomes a critical aspect. For instance, if the imidamide nitrogen attacks a prochiral electrophile, a racemic mixture of products would be expected in the absence of any stereocontrol element.
Achieving stereoselectivity in reactions involving this compound would necessitate the use of chiral catalysts or auxiliaries. rsc.org For example, a stereoselective synthesis could involve the reaction of the imidamide with a chiral electrophile, leading to the formation of diastereomeric products that could potentially be separated. Alternatively, a chiral catalyst could be used to control the facial selectivity of the attack of the imidamide nitrogen on a prochiral electrophile, leading to an enantiomerically enriched product. The principles of stereoselective synthesis are well-established and would be applicable to reactions of this compound. nih.govnih.gov
Influence of Reaction Conditions on Mechanistic Pathways
The conditions under which a reaction is carried out can have a profound impact on the mechanistic pathway and, consequently, the product distribution. Factors such as solvent, temperature, and the presence of catalysts can all play a significant role.
The choice of solvent can significantly influence the rates and selectivity of reactions involving this compound. wikipedia.org Solvents can affect the stability of reactants, transition states, and products, thereby altering the activation energy of a reaction. chemrxiv.orgresearchgate.net
For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species through solvation. ku.edu For instance, in a reaction where the imidamide nitrogen acts as a nucleophile, a polar protic solvent could solvate both the nucleophile and the electrophile, potentially affecting the reaction rate. In contrast, a polar aprotic solvent might solvate the electrophile but not the nucleophile as effectively, which could lead to an increase in the reaction rate. rsc.org
The effect of solvent on reaction selectivity can be illustrated by considering a reaction that can proceed through multiple pathways. A change in solvent polarity or hydrogen-bonding ability could favor one transition state over another, leading to a different product ratio. chemrxiv.org
Below is an interactive data table summarizing the general effects of solvent properties on reaction kinetics for nucleophilic substitution reactions, which can be considered analogous to some of the potential reactions of this compound.
| Solvent Property | Effect on S\textsubscript{N}1 Reactions | Effect on S\textsubscript{N}2 Reactions | Rationale |
| Polarity (Dielectric Constant) | Rate increases with increasing polarity | Rate can increase or decrease | Polar solvents stabilize the carbocation intermediate in S\textsubscript{N}1 reactions. In S\textsubscript{N}2 reactions, the effect depends on the relative solvation of reactants and the transition state. ku.edu |
| Protic vs. Aprotic | Protic solvents are generally better | Aprotic solvents are generally better for anionic nucleophiles | Protic solvents can solvate both the carbocation and the leaving group in S\textsubscript{N}1. Aprotic solvents do not solvate the nucleophile as strongly in S\textsubscript{N}2, making it more reactive. rsc.org |
| Hydrogen Bonding Ability | Can stabilize the leaving group | Can solvate and stabilize the nucleophile, reducing its reactivity | Hydrogen bonding can assist in the departure of the leaving group. Strong solvation of the nucleophile hinders its ability to attack the electrophile. chemrxiv.org |
Catalytic Effects on Reaction Rates and Mechanisms
The influence of catalysts on the reaction rates and mechanisms of this compound remains uncharacterized in scientific literature. Generally, catalysts can accelerate reactions by providing an alternative reaction pathway with a lower activation energy. For analogous compounds, acid or base catalysis is often employed to facilitate reactions such as cyclization to form heterocyclic structures like oxadiazoles (B1248032). The choice of catalyst, its concentration, and the reaction conditions can significantly impact the reaction rate and the distribution of products. However, no specific catalysts have been documented for their effects on this compound.
In the absence of specific data, a hypothetical data table illustrating potential catalytic effects cannot be generated without resorting to fabrication, which would violate the principles of scientific accuracy.
Computational Verification of Proposed Reaction Mechanisms
Similarly, a search for computational studies that verify proposed reaction mechanisms for this compound did not yield any specific results. Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. Such studies would provide theoretical validation for any proposed reaction pathways. The lack of such computational data for this compound means that any discussion of its reaction mechanisms would lack theoretical support.
Due to the absence of specific research findings for this compound in the requested areas, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content inclusions.
Derivatization Strategies and Synthetic Transformations of 2 Phenoxyethanimidamide
N-Functionalization of the Imidamide Moiety
The imidamide functional group, with its nucleophilic nitrogen atoms, is a prime site for derivatization. These modifications can alter the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile.
Alkylation and Acylation Reactions
Alkylation: The nitrogen atoms of the imidamide can undergo N-alkylation with various alkylating agents. nih.gov The reaction of 2-phenoxyethanimidamide with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a suitable base, can lead to mono- or di-alkylated products. researchgate.net The choice of base and reaction conditions can influence the degree and regioselectivity of alkylation. Strong bases like sodium hydride in an aprotic solvent such as DMF or THF are often employed to deprotonate the amide nitrogen, enhancing its nucleophilicity. lumenlearning.com Alternatively, phase-transfer catalysts can be utilized to facilitate the reaction between the water-soluble imidamide and the organic-soluble alkyl halide. researchgate.net The reaction of amides with alkyl halides is a classic example of nucleophilic substitution. nih.gov
Acylation: Acylation of the imidamide nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. researchgate.netnih.govresearchgate.net For instance, the reaction of this compound with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding N-acetyl derivative. The acylation introduces a carbonyl group, which can further influence the molecule's electronic properties and potential for hydrogen bonding. nih.gov
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Methyl Iodide | N-Methyl-2-phenoxyethanimidamide |
| Alkyl Halide | Benzyl Bromide | N-Benzyl-2-phenoxyethanimidamide |
| Acyl Chloride | Acetyl Chloride | N-Acetyl-2-phenoxyethanimidamide |
| Acid Anhydride | Acetic Anhydride | N-Acetyl-2-phenoxyethanimidamide |
Amidation and Sulfonamidation
Amidation: While the term amidation can sometimes refer to acylation, in this context, it pertains to the formation of a bond to a nitrogen-containing group that is not a simple alkyl or acyl moiety. For instance, reaction with isocyanates can yield urea-type derivatives.
Sulfonamidation: The nitrogen atoms of the imidamide can also be functionalized with sulfonyl groups by reacting with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction results in the formation of N-sulfonyl-2-phenoxyethanimidamide derivatives. nih.gov The resulting sulfonamide linkage is known to be a stable and important functional group in medicinal chemistry. The synthesis of N-sulfonyl amidines can also be achieved through other modern synthetic methods, including palladium-catalyzed carbonylative generation of sulfonyl isocyanates followed by cycloaddition with amides. nih.gov
| Reagent Type | Example Reagent | Product Type |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | N-(p-Toluenesulfonyl)-2-phenoxyethanimidamide |
| Sulfonyl Azide/CO/Pd catalyst | - | N-Sulfonyl-2-phenoxyethanimidamide |
Cyclization Reactions Utilizing the Imidamide Scaffold
The bifunctional nature of the imidamide moiety makes it an excellent building block for the synthesis of various nitrogen-containing heterocyclic systems.
Formation of Nitrogen-Containing Heterocycles
The this compound scaffold can be utilized in cyclization reactions to construct a variety of heterocyclic rings, which are prevalent in pharmacologically active compounds. Depending on the co-reactant, different ring systems can be accessed. For example, reaction with 1,3-dicarbonyl compounds or their equivalents could potentially lead to the formation of pyrimidine (B1678525) or pyrazole (B372694) derivatives.
Specific Applications in Oxadiazole Synthesis (e.g., via N'-hydroxy-2-phenoxyethanimidamide)
A particularly important application of the imidamide scaffold is in the synthesis of 1,2,4-oxadiazoles. This is typically achieved by first converting the nitrile precursor (phenoxyacetonitrile) to the corresponding N'-hydroxy-2-phenoxyethanimidamide, also known as a phenoxyacetamidoxime. This amidoxime (B1450833) is a key intermediate for oxadiazole formation. researchgate.net
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly accomplished through the cyclization of an O-acylated amidoxime. researchgate.net In the context of this compound, the N'-hydroxy derivative would be reacted with an acylating agent, such as an acid chloride or an anhydride. This reaction initially forms an O-acyl amidoxime intermediate, which then undergoes a base- or thermally-induced cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. nih.govchim.it For example, reacting N'-hydroxy-2-phenoxyethanimidamide with benzoyl chloride would lead to the formation of 3-(phenoxymethyl)-5-phenyl-1,2,4-oxadiazole. A variety of substituted oxadiazoles (B1248032) can be prepared by using different acylating agents. rjptonline.org This strategy provides a modular approach to a diverse library of 3-(phenoxymethyl)-1,2,4-oxadiazole derivatives. researchgate.net
| Acylating Agent | Resulting 5-Substituent on Oxadiazole Ring |
| Benzoyl Chloride | Phenyl |
| Acetyl Chloride | Methyl |
| Substituted Benzoic Acid | Substituted Phenyl |
| Chloroacetic Acid | Chloromethyl |
Modifications of the Phenoxy Group
The phenoxy group of this compound is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution reactions. The oxygen atom of the phenoxy group is an activating, ortho-, para-directing substituent. wikipedia.org This means that electrophiles will preferentially add to the positions ortho and para to the oxygen atom.
Typical electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation or acylation (using an alkyl or acyl halide with a Lewis acid catalyst). lkouniv.ac.inmasterorganicchemistry.com The specific conditions for these reactions would need to be optimized to account for the presence of the imidamide moiety, which may be sensitive to strong acids.
Nucleophilic aromatic substitution on the phenoxy ring is also a possibility, particularly if the ring is activated with strongly electron-withdrawing groups or under specific reaction conditions that promote such mechanisms, for example, through the formation of a Meisenheimer complex or via a benzyne (B1209423) intermediate. lumenlearning.comlibretexts.org However, without such activation, these reactions are generally less favorable than electrophilic substitutions. lumenlearning.com
| Reaction Type | Reagents | Position of Substitution |
| Nitration | HNO₃/H₂SO₄ | ortho, para |
| Halogenation | Br₂/FeBr₃ | ortho, para |
| Sulfonation | SO₃/H₂SO₄ | ortho, para |
| Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | ortho, para |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenoxy group of this compound is an activating substituent and directs incoming electrophiles to the ortho and para positions of the phenyl ring. This directing effect is a consequence of the oxygen atom's ability to donate a lone pair of electrons into the aromatic system, thereby stabilizing the arenium ion intermediates formed during the substitution process. The resonance structures of the intermediates for ortho and para attack show delocalization of the positive charge onto the oxygen atom, which is a highly stabilizing contribution. In contrast, the intermediate for meta attack does not benefit from this stabilization.
Common electrophilic aromatic substitution reactions that can be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to account for the presence of the ethanimidamide side chain, which may be sensitive to strongly acidic or basic conditions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitrophenoxy)ethanimidamide and 2-(4-Nitrophenoxy)ethanimidamide |
| Bromination | Br₂, FeBr₃ | 2-(2-Bromophenoxy)ethanimidamide and 2-(4-Bromophenoxy)ethanimidamide |
| Sulfonation | SO₃, H₂SO₄ | 2-(Phenoxy)ethanimidamide-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Acylphenoxy)ethanimidamide |
The reactivity of the phenyl ring in this compound is analogous to that of other phenyl ethers, such as anisole (B1667542) and phenyl acetate (B1210297). quora.combrainly.com Anisole is highly reactive towards electrophilic aromatic substitution, and its reactions often proceed under mild conditions. brainly.inlibretexts.orgchegg.com Phenyl acetate is less reactive than phenol (B47542) due to the electron-withdrawing nature of the acetyl group, but it still directs substitution to the ortho and para positions. chegg.comquora.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-O bond of the ether linkage in this compound is generally stable, the phenyl ring can be functionalized with a leaving group (e.g., a halide or triflate) to enable its participation in cross-coupling reactions. Alternatively, direct C-H activation of the phenyl ring could be a more atom-economical approach.
Common palladium-catalyzed cross-coupling reactions that could be employed for the derivatization of a suitably functionalized this compound include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of Functionalized this compound Derivatives
| Reaction | Coupling Partners | Product Type |
| Suzuki Coupling | Arylboronic acid | Biaryl derivative |
| Heck Coupling | Alkene | Alkenyl derivative |
| Sonogashira Coupling | Terminal alkyne | Alkynyl derivative |
| Buchwald-Hartwig Amination | Amine | N-Aryl derivative |
The success of these reactions would depend on the choice of catalyst, ligand, and reaction conditions. Modern palladium catalysts and ligands have been developed that are highly efficient for the cross-coupling of challenging substrates, including aryl ethers. nih.govrsc.orgdocumentsdelivered.comacs.orgnih.govnih.govmit.eduacs.orgmagtech.com.cn
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies in which three or more reactants combine in a single operation to form a complex product. The imidamide functionality of this compound makes it a suitable component for certain MCRs, particularly those that involve the reaction of an amine or an amidine.
One of the most well-known MCRs is the Ugi reaction , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org While a primary amine is the standard component, modifications of the Ugi reaction have been developed that can accommodate other nucleophiles. It is conceivable that the imidamide nitrogen of this compound could act as the amine component in a Ugi-type reaction, leading to the formation of α-acetamido amides. beilstein-journals.orgrsc.orgmdpi.comacs.org
Another important MCR is the Biginelli reaction , which is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. wikipedia.orgnih.govorganic-chemistry.org The structural similarity of the imidamide group to urea suggests that this compound could potentially participate in a Biginelli-type condensation. This would lead to the formation of novel heterocyclic structures incorporating the this compound scaffold. The reaction would likely proceed through the formation of an N-acylimine intermediate, which then undergoes cyclocondensation with the β-ketoester. units.itnih.gov
The participation of amidines in various multicomponent strategies has been documented, highlighting the versatility of this functional group in the construction of diverse molecular architectures. organic-chemistry.orgnih.govchemrxiv.orgacs.org
Table 3: Potential Multicomponent Reactions Involving this compound
| Reaction | Reactants | Potential Product Class |
| Ugi-type Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylaminoacyl-imidamide derivatives |
| Biginelli-type Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinone-fused heterocycles |
The exploration of this compound in these and other MCRs could provide a rapid and efficient route to novel compounds with potential applications in various fields of chemistry.
Computational Chemistry and Theoretical Investigations of 2 Phenoxyethanimidamide
Quantum Mechanical Studies of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for determining the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govtandfonline.com It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. For 2-Phenoxyethanimidamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and predict various ground state properties. orientjchem.org
In a typical study, the bond lengths, bond angles, and dihedral angles of the most stable conformer would be determined. For instance, studies on phenoxyacetic acid have compared calculated bond lengths and angles with experimental X-ray data, showing that while Hartree-Fock (HF) methods tend to underestimate bond lengths, DFT provides results that are in better agreement with experimental values. orientjchem.org Similar accuracy would be expected for this compound.
Furthermore, DFT calculations are instrumental in determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. iucr.org For a derivative of acetamide (B32628), N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. iucr.org A similar range of values would be anticipated for this compound, with the phenoxy group and the imidamide group influencing the precise values.
Table 1: Illustrative DFT-Calculated Ground State Properties for a Hypothetical this compound Conformer This data is hypothetical and based on typical values for analogous structures.
| Property | Predicted Value |
| Total Energy | (Value in Hartrees) |
| HOMO Energy | ~ -6.0 to -5.0 eV |
| LUMO Energy | ~ -1.0 to 0.0 eV |
| HOMO-LUMO Gap | ~ 4.0 to 6.0 eV |
| Dipole Moment | (Value in Debye) |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy, though at a greater computational expense than DFT. researchgate.net
For a molecule like this compound, ab initio calculations, particularly at the MP2 level, could be employed to refine the geometries obtained from DFT and to calculate more accurate electronic energies. orientjchem.org Studies on acetamide have utilized methods like MP2, CCSD(T), and CASPT2 to investigate its ground and excited states. researchgate.net These high-level calculations are especially important for validating the results from more economical DFT methods and for studying systems where electron correlation effects are particularly significant.
Conformational Analysis and Energy Minima
The flexibility of the ether linkage and the ethanimidamide side chain in this compound allows for the existence of multiple conformers. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. chemicalbook.com
Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. This is often achieved by systematically rotating key dihedral angles and calculating the energy at each point. For acetamide and its derivatives, conformational analysis has shown the presence of different rotamers, with their relative stabilities influenced by factors like intramolecular hydrogen bonding and steric hindrance. researchgate.netresearchgate.net
For this compound, the key dihedral angles would be those around the C-O-C-C and O-C-C-N bonds. The relative energies of the different conformers would be calculated to determine the most stable, or ground-state, conformation. The energy barriers between these conformers can also be calculated, providing insight into the dynamics of the molecule.
Table 2: Hypothetical Relative Energies of this compound Conformers This data is hypothetical and for illustrative purposes.
| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.00 |
| 2 | ~60° (gauche) | ~180° (anti) | +1.5 |
| 3 | ~180° (anti) | ~180° (anti) | +2.8 |
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the assignment of experimental signals and gain a deeper understanding of the molecule's structure and bonding.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule. acdlabs.com These predictions are often made using DFT methods, with specialized functionals and basis sets developed for this purpose. nih.gov
The process typically involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the most stable conformers to obtain accurate predictions.
While specific calculated NMR data for this compound is not available, experimental ¹H NMR data for the related phenoxyacetic acid in CDCl₃ shows signals for the aromatic protons between 6.91 and 7.28 ppm, the methylene (B1212753) protons at 4.67 ppm, and the acidic proton at 11.34 ppm. chemicalbook.com A computational study on this compound would aim to reproduce these values and predict the shifts for the imidamide protons.
Table 3: Illustrative Comparison of Experimental and Hypothetical Predicted ¹H NMR Chemical Shifts (ppm) for a Phenoxy Moiety Experimental data for phenoxyacetic acid. Predicted data is hypothetical.
| Proton | Experimental (Phenoxyacetic Acid) | Predicted (Hypothetical) |
| Aromatic (ortho) | 7.28 | 7.30 |
| Aromatic (meta) | 6.91 | 6.95 |
| Aromatic (para) | 7.01 | 7.05 |
| -O-CH₂- | 4.67 | 4.70 |
Theoretical Vibrational Spectra (IR and Raman)
A computational study of this compound would predict the vibrational modes and their corresponding intensities. This would aid in the assignment of the experimental spectra. For example, studies on phenoxyacetic acid have assigned the strong IR band around 1752 cm⁻¹ to the C=O stretching vibration. orientjchem.org Similarly, for acetamide, the characteristic amide bands have been extensively studied and assigned using computational methods. researchgate.netias.ac.in A theoretical spectrum of this compound would be expected to show characteristic peaks for the C=N bond of the imidamide group, the N-H stretching and bending vibrations, and the various vibrations of the phenoxy group.
Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound This data is hypothetical and based on typical values for analogous structures.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N Stretch | 1640 - 1690 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C Stretch | 1200 - 1250 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
Prediction of Electronic Excitation Energies and UV-Vis Spectra
No dedicated theoretical studies on the electronic excitation energies or the prediction of the UV-Vis spectra for this compound have been found in the public domain. Such studies, typically employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the photophysical properties of a compound. For a molecule like this compound, theoretical spectral analysis would involve calculating the transition energies and oscillator strengths to predict the absorption maxima (λmax). However, without experimental or computational data, no such analysis can be provided.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide insights into the conformational dynamics of a molecule and its interactions with its environment, such as solvent molecules. These simulations could elucidate the flexibility of the phenoxy and ethanimidamide groups, identify stable conformers, and analyze intermolecular interactions like hydrogen bonding in different solvents. At present, there are no published MD simulation studies focused specifically on this compound.
Elucidation of Reaction Mechanisms and Transition States
The elucidation of reaction mechanisms through computational chemistry is a powerful tool for understanding chemical reactivity. This involves mapping the potential energy surface and identifying the transition states of a reaction.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) provides a theoretical landscape of a chemical reaction, mapping the energy of a system as a function of the geometric coordinates of its atoms. Key features of a PES include minima corresponding to reactants and products, and saddle points representing transition states. For this compound, PES mapping could be applied to study reactions such as hydrolysis or tautomerization. However, no such studies have been reported for this specific compound.
Activation Energy Calculations
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It can be calculated computationally by determining the energy difference between the reactants and the transition state on the potential energy surface. Various computational methods, including DFT, can be used to calculate activation energies for proposed reaction pathways. Without established reaction mechanisms and transition state structures for this compound, no activation energy data can be presented.
Applications in Advanced Organic Synthesis and Materials Science
Exploration of 2-Phenoxyethanimidamide Derivatives for Chemical Probes (e.g., as synthetic precursors for receptor modulators)
While direct and extensive research specifically detailing the use of this compound as a synthetic precursor for chemical probes and receptor modulators is not widely documented in publicly available literature, the foundational structure of this compound places it within a class of molecules that are of significant interest in medicinal chemistry and drug discovery. The phenoxy group, in particular, is considered a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds, including a variety of receptor modulators. nih.gov This section will, therefore, explore the potential of this compound derivatives by examining the established roles of structurally related compounds, such as phenoxyacetamide derivatives, in the development of chemical probes and as precursors to receptor modulators.
The rationale for investigating this compound derivatives lies in the bioisosteric relationship between an imidamide and an amide group. These functional groups share similarities in their geometry and electronic properties, which can allow them to engage in similar non-covalent interactions with biological targets, such as hydrogen bonding. Consequently, the extensive research on phenoxyacetamide derivatives provides a strong basis for predicting the potential applications of their imidamide counterparts.
Phenoxyacetamide derivatives have been the subject of numerous studies aimed at discovering novel therapeutic agents and chemical probes. nih.govmdpi.com These compounds have demonstrated a broad range of pharmacological activities, which underscores the versatility of the phenoxy scaffold in molecular design. For instance, various derivatives have been investigated for their anti-inflammatory, anticancer, anticonvulsant, and antioxidant properties. nih.govmdpi.com
A notable area of research is the development of phenoxyacetamide derivatives as enzyme inhibitors. In one such study, a hierarchical docking-based virtual screening was employed to identify novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase that is a promising target for certain types of leukemia. nih.gov This computational approach, combined with molecular dynamics simulations, identified several phenoxyacetamide-derived compounds as having a high binding affinity for DOT1L. nih.gov The findings from this research highlight the potential of the phenoxyacetamide scaffold to serve as a starting point for the development of potent and selective enzyme inhibitors, which can be utilized as chemical probes to study enzyme function in biological systems.
The development of chemical probes is essential for understanding the roles of specific proteins in health and disease. rsc.org These small molecules are designed to interact with a specific target protein, thereby enabling the study of its biological function. rsc.org The phenoxy scaffold has been incorporated into various chemical probes. For example, an activatable chemiluminescence probe based on a phenoxy-dioxetane scaffold was developed for the purpose of biothiol imaging in living systems. nih.gov
Furthermore, the synthesis of receptor modulators often involves the use of precursors that can be chemically modified to achieve desired pharmacological properties. While the direct synthesis of receptor modulators from this compound is not explicitly described in the available literature, the general principles of medicinal chemistry suggest that the imidamide functional group can be a valuable component in the design of such molecules. The synthesis of novel loperamide (B1203769) analogs as potential μ opioid receptor agonists, for instance, involved the coupling of precursors to form the final amide product. mdpi.com A similar synthetic strategy could potentially be employed with this compound and its derivatives.
The potential for derivatization of the this compound core structure is vast. Modifications could be made to the phenyl ring, the ethyl linker, or the imidamide group to fine-tune the molecule's steric and electronic properties. This would allow for the systematic exploration of the structure-activity relationship and the optimization of binding to a specific biological target. The established biological activities of various phenoxy derivatives are summarized in the table below, providing a glimpse into the potential applications of this compound derivatives.
| Derivative Class | Biological Activity/Application | Key Findings |
| Phenoxyacetamide Derivatives | DOT1L Inhibition | Identified as potential inhibitors for acute leukemias through virtual screening and molecular dynamics simulations. nih.gov |
| Phenoxyacetamide Derivatives | Anticancer Agents | Showed cytotoxic activity against various human cancer cell lines. mdpi.com |
| Phenoxyacetic Acid Derivatives | Anti-inflammatory, Antiviral | Demonstrated a wide range of biological activities, serving as a versatile scaffold in drug discovery. nih.gov |
| Phenoxy-dioxetane Scaffold | Chemiluminescence Probes | Used for the bioimaging of intracellular biothiols. nih.gov |
| Chlorophenoxyalkylamine Derivatives | H3R Antagonists | The phenoxy moiety was found to be crucial for high activity. nih.gov |
Future Directions and Emerging Research Avenues
Integration of 2-Phenoxyethanimidamide Synthesis into Flow Chemistry Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing organic synthesis, offering enhanced safety, efficiency, and scalability. rsc.orgelveflow.commt.com Integrating the synthesis of this compound into a flow chemistry platform could provide significant advantages over conventional methods. A modular flow system would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. mt.com
A hypothetical flow synthesis could involve pumping a solution of 2-phenoxyacetonitrile and a nitrogen source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) through a heated reactor coil, followed by an in-line purification module. This setup would minimize the handling of hazardous reagents and allow for safe operation at elevated temperatures and pressures, potentially accelerating the reaction rate. thieme.de
Hypothetical Flow Synthesis Parameters for this compound
| Parameter | Value | Outcome |
|---|---|---|
| Reactor Temperature | 120 °C | 95% Conversion |
| Residence Time | 5 minutes | >98% Selectivity |
| Pressure | 10 bar | High Throughput |
| Reagent Concentration | 0.5 M | Efficient Mixing |
This approach not only streamlines the synthesis but also facilitates rapid optimization and scale-up, making the production of this compound and its derivatives more efficient and cost-effective. elveflow.com
Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Synthetic Routes
Hypothetical ML Model Predictions for N-Substituted Derivatives
| Substituent | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| Methyl | 85 | 88 |
| Ethyl | 82 | 84 |
| Isopropyl | 75 | 72 |
| Phenyl | 68 | 65 |
Such models can guide synthetic chemists toward the most promising reactions, saving time and resources. chemai.io
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The unique combination of a phenoxy group, an ethyl linker, and an imidamide functional group in this compound suggests the potential for novel and unprecedented chemical transformations. Research in this area would focus on activating typically inert bonds or discovering new reaction pathways. libretexts.orglibretexts.org
Future studies could explore, for example, the catalytic C-H activation of the aromatic ring or the aliphatic backbone to introduce new functional groups. Another avenue could be the exploration of the imidamide moiety as a partner in novel cycloaddition reactions or as a directing group for remote functionalization. Understanding the fundamental reactivity of the molecule is key to unlocking its synthetic potential. libretexts.orgyoutube.com
Potential Novel Transformations of this compound
| Reaction Type | Reagents/Catalyst | Potential Product |
|---|---|---|
| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br | Aryl-substituted this compound |
| [3+2] Cycloaddition | Alkynes, Rh(II) catalyst | Novel heterocyclic systems |
| Remote Functionalization | Directed C-H oxidation | Hydroxylated derivatives |
Discovering such novel reactivity would significantly expand the chemical space accessible from this starting material.
Development of Sustainable and Eco-Friendly Synthetic Methodologies
In line with the principles of green chemistry, future research should focus on developing sustainable and environmentally friendly methods for synthesizing and modifying this compound. iwu.educhemistryjournals.net This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.org
Key strategies could include the use of greener solvents (e.g., water or bio-derived solvents), the development of highly efficient catalytic systems to reduce waste, and the use of renewable starting materials where possible. nih.govepitomejournals.com For example, a greener synthesis might employ a solid-supported catalyst that can be easily recovered and reused, or utilize microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Comparison of Hypothetical Synthetic Routes using Green Metrics
| Metric | Traditional Route | Green Route |
|---|---|---|
| Solvent | Toluene | Water with surfactant |
| Catalyst | Stoichiometric base | Recyclable solid acid catalyst |
| Energy Input | 12 hours reflux | 15 min microwave irradiation |
| Atom Economy | 65% | 85% |
Adopting these methodologies would not only reduce the environmental impact but also often leads to more economical and safer processes. chemistryjournals.net
Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science
The structural features of this compound make it an intriguing building block for the creation of novel organic materials. researchgate.netonlineorganicchemistrytutor.com Multidisciplinary research at the interface of organic chemistry and materials science could explore the incorporation of this molecule into polymers, metal-organic frameworks (MOFs), or supramolecular assemblies. harvard.edusolubilityofthings.com
The phenoxy group could be functionalized to tune electronic properties, while the imidamide group offers opportunities for hydrogen bonding and coordination with metal ions. This could lead to the development of materials with tailored optical, electronic, or mechanical properties for applications in areas such as organic electronics, sensing, or drug delivery. researchgate.net
Hypothetical Properties of a Polymer Derived from this compound
| Polymer Monomer | Polymerization Method | Resulting Property | Potential Application |
|---|---|---|---|
| Acrylate-functionalized this compound | Radical polymerization | High refractive index | Optical coatings |
| Di-amino functionalized this compound | Polycondensation with diacyl chlorides | Thermal stability | High-performance plastics |
This research direction highlights the potential for creating functional materials from novel organic compounds. harvard.edu
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Real-Time Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced techniques like ultrafast spectroscopy and real-time reaction monitoring can provide unprecedented insight into the transient intermediates and transition states involved in reactions of this compound. kyoto-u.ac.jpacs.orgmsu.edu
For example, femtosecond transient absorption spectroscopy could be used to observe the formation and decay of short-lived reactive species in a photochemical reaction. nih.gov In-situ monitoring techniques, such as NMR or FT-IR spectroscopy, can track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. shimadzu.comacs.orgmpg.debruker.com This detailed mechanistic information is invaluable for rational reaction design and optimization.
Hypothetical Kinetic Data from Real-Time Monitoring
| Reaction Time (s) | Reactant Conc. (M) | Intermediate Conc. (M) | Product Conc. (M) |
|---|---|---|---|
| 0 | 0.50 | 0.00 | 0.00 |
| 10 | 0.35 | 0.05 | 0.10 |
| 30 | 0.15 | 0.08 | 0.27 |
| 60 | 0.05 | 0.04 | 0.41 |
Such studies provide a fundamental understanding of chemical reactivity that can accelerate the development of new synthetic methods. researchgate.net
Q & A
Basic: What are the established synthetic routes for 2-phenoxyethanimidamide, and how are they optimized for purity?
Methodological Answer:
The hydrochloride salt (CAS 67386-38-3) is commonly synthesized via nucleophilic substitution of 2-phenoxyethylamine intermediates under controlled pH (e.g., using HCl) . Key steps include:
- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC to track intermediate formation.
- Purification: Recrystallization from ethanol-water mixtures to achieve ≥97% purity, as reported for analogous amidine derivatives .
- Characterization: NMR (e.g., δ ~7.3 ppm for aromatic protons) and mass spectrometry (m/z 222.66 for C₈H₁₀N₂O·HCl·2H₂O) .
Advanced: How can solvent polarity and temperature gradients be manipulated to minimize byproducts like N-alkylated impurities? Methodological Answer:
- DoE (Design of Experiments): Vary solvent systems (e.g., DMF vs. THF) and reaction temperatures (25–80°C) to optimize selectivity.
- Kinetic Analysis: Use in-situ IR spectroscopy to identify rate-limiting steps and adjust reagent stoichiometry .
Basic: Which analytical techniques are most reliable for assessing the purity of this compound?
Methodological Answer:
- HPLC-PDA: Employ C18 columns with acetonitrile/water gradients (retention time ~8–10 min) and UV detection at 254 nm .
- Elemental Analysis: Validate %C, %H, and %N against theoretical values (C₈H₁₀N₂O·HCl·2H₂O: C 43.15%, H 6.80%, N 12.56%) .
Advanced: How can NMR coupling constants resolve stereochemical ambiguities in amidine derivatives? Methodological Answer:
- 2D NMR (COSY, NOESY): Analyze vicinal coupling (³JHH) between NH₂ and adjacent CH₂ groups to confirm planar geometry .
- Computational Modeling: Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., ≤5% impurity formation) .
- Lyophilization: For long-term storage, lyophilize hydrochloride salts to prevent hydrolysis .
Advanced: How do trace metal impurities catalyze oxidative degradation, and how can this be mitigated? Methodological Answer:
- ICP-MS Screening: Detect ppm-level metals (e.g., Fe³⁺) and add chelators like EDTA (0.1% w/w) .
- Forced Degradation Studies: Expose samples to H₂O₂ (3%) and UV light to identify degradation pathways .
Basic: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Standardized Protocols: Use USP <921> guidelines for equilibrium solubility determination in buffered solutions (pH 1.2–7.4) .
- Cross-Validation: Compare results from UV/Vis spectrophotometry vs. gravimetric analysis .
Advanced: What role do polymorphic forms play in conflicting solubility measurements? Methodological Answer:
- PXRD and DSC: Screen for polymorphs (Forms I/II) and correlate with solubility differences (>2-fold variance in aqueous media) .
- Molecular Dynamics Simulations: Predict solvation free energies using explicit solvent models .
Basic: What safety protocols are critical when handling this compound in lab settings?
Methodological Answer:
- PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (LD₅₀ data pending; assume toxicity akin to phenylacetamide derivatives) .
- Waste Disposal: Neutralize hydrochloride salts with NaHCO₃ before aqueous disposal .
Advanced: How can in vitro assays (e.g., Ames test) assess genotoxicity risks for novel derivatives? Methodological Answer:
- Ames Test (OECD 471): Use TA98 and TA100 strains ± metabolic activation (S9 fraction) to detect mutagenicity .
- Structure-Activity Relationships (SAR): Modify the phenoxy moiety to reduce electrophilic reactivity .
Advanced: How can researchers design robust experiments to explore novel bioactivities of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
